molecular formula C11H10N2O2 B2447341 2-methyl-N-(pyridin-4-yl)furan-3-carboxamide CAS No. 35498-44-3

2-methyl-N-(pyridin-4-yl)furan-3-carboxamide

Cat. No.: B2447341
CAS No.: 35498-44-3
M. Wt: 202.213
InChI Key: YQBDLYFUZJNLDH-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-4-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a pyridin-4-yl group

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The specific enzymes, proteins, and other biomolecules that 2-methyl-N-(pyridin-4-yl)furan-3-carboxamide interacts with remain to be identified.

Cellular Effects

Some furan derivatives have been found to exhibit anticancer activities against various cell lines

Molecular Mechanism

Some furan derivatives have been found to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs

Metabolic Pathways

Some furan derivatives have been found to exhibit high coumarin 7-hydroxylase activity , suggesting that they may be involved in the metabolism of coumarin and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-4-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.

    Attachment of the pyridin-4-yl group: This step involves the coupling of the furan ring with a pyridin-4-yl derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the pyridin-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups onto the furan or pyridin-4-yl rings.

Scientific Research Applications

2-methyl-N-(pyridin-4-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide
  • 2-methyl-N-(pyridin-2-yl)furan-3-carboxamide
  • 2-ethyl-N-(pyridin-4-yl)furan-3-carboxamide

Uniqueness

2-methyl-N-(pyridin-4-yl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyridin-4-yl group makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-pyridin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBDLYFUZJNLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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